molecular formula C16H15F3N4O2 B2938430 6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide CAS No. 1396880-24-2

6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2938430
CAS No.: 1396880-24-2
M. Wt: 352.317
InChI Key: OCGLWCGWNWWZTB-UHFFFAOYSA-N
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Description

6-Morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a pyridazine derivative featuring a morpholino substituent at position 6 and a 4-(trifluoromethyl)phenyl group attached via a carboxamide linkage at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug bioavailability .

Properties

IUPAC Name

6-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-3-12(4-2-11)20-15(24)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGLWCGWNWWZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H16F3N5O
  • Molecular Weight : 353.32 g/mol

The presence of the morpholine ring and trifluoromethyl group enhances its pharmacological properties, potentially affecting its solubility and biological interactions.

Research indicates that compounds with a pyridazine core, such as this compound, exhibit various biological activities:

  • Anti-inflammatory Activity : This compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. In vitro studies have demonstrated its ability to reduce IL-6 and TNF-alpha levels in cell cultures .
  • Antiproliferative Effects : The compound has displayed cytotoxic effects against various cancer cell lines. The IC50 values for these effects vary depending on the specific cell line tested, indicating selective toxicity .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Cell Line IC50 (μM)
Anti-inflammatorySW1353 (human chondrosarcoma)0.82
CytotoxicityMCF-7 (breast cancer)0.15
CytotoxicityHeLa (cervical cancer)0.07

These results suggest that this compound possesses significant anti-inflammatory and anticancer properties.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. For instance, animal models treated with the compound showed a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of related compounds, this compound was administered to mice subjected to induced inflammation. The results indicated a significant reduction in paw edema and inflammatory markers, suggesting effective modulation of the inflammatory response .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer efficacy of this compound in xenograft models. Mice implanted with human cancer cells received daily doses of the compound for two weeks. Results showed a significant decrease in tumor growth rates compared to untreated controls, highlighting its potential for cancer therapy .

Chemical Reactions Analysis

Reaction Optimization Data

Key parameters influencing yield and selectivity:

Reaction StepVariable TestedOptimal ConditionYield ImpactSource
ChlorinationPOCl₃ stoichiometry5 eq POCl₃Maximizes Cl substitution (92%)
NAS with MorpholineSolvent1,4-DioxaneHigher conversion vs. DMF/THF (79% vs. 55%)
AmidationCoupling reagentPyBop > EDC/HOBt85% vs. 68% yield

Morpholino Group

  • Stability : Resistant to hydrolysis under acidic/basic conditions (pH 2–12) .

  • Modifications : Swapping morpholine for piperazine reduces solubility (logP increases by 0.8) .

Trifluoromethylphenyl Carboxamide

  • Electrophilicity : The carboxamide participates in hydrogen bonding with biological targets (e.g., kinase hinge regions) .

  • Hydrolysis Resistance : No degradation observed in accelerated stability studies (40°C/75% RH, 4 weeks) .

Side Reactions and Mitigation

  • Ester Hydrolysis During NAS : Minimized by using anhydrous 1,4-dioxane (<0.1% H₂O) .

  • Pyridazine Ring Oxidation : Avoided by excluding strong oxidizers (e.g., KMnO₄) .

Scalability and Industrial Relevance

  • Process Mass Intensity (PMI) : 132 (needs optimization for green chemistry) .

  • Purity : >99% by HPLC after recrystallization (MeOH:H₂O) .

Comparison with Similar Compounds

Key Observations :

  • Morpholino vs. Amino Substituents: Morpholino-containing compounds (e.g., 11m, target compound) exhibit higher crystallinity (solid state) compared to amino-substituted analogs (11n, 11o), which are oils. This suggests morpholino enhances molecular rigidity .
  • Amide Group Variations : The 4-(trifluoromethyl)phenyl group in the target compound may improve target binding specificity compared to benzyl or aliphatic amides in 11m–11o .
  • Synthetic Efficiency: Yields for 11m–11o range from 57–73%, indicating moderate synthetic accessibility.

Analytical and Physicochemical Properties

  • LCMS/HPLC Data : While the target compound lacks reported analytical data, analogs in patents (e.g., Example 321: m/z 634, retention time 1.14 min) demonstrate the utility of LCMS for purity validation .

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